2-Azido-1-pivaloyl D-erythro-Sphingosine

描述

Synthesis Analysis

The synthesis of 2-Azido-1-pivaloyl D-erythro-Sphingosine involves multiple steps, starting from commercially available precursors. One approach for synthesizing D-erythro-sphingosine and its azido derivatives involves starting from D-ribo-phytosphingosine, utilizing key transformations like palladium-catalyzed regiospecific reduction and regio- and stereoselective trans-elimination processes (van den Berg et al., 2002). Efficient synthesis routes also leverage cross-metathesis approaches for the practical and high-yielding production of these compounds (Torssell & Somfai, 2004).

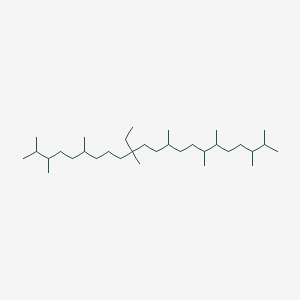

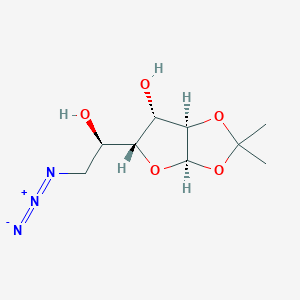

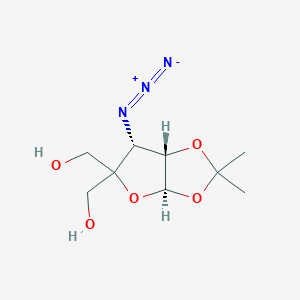

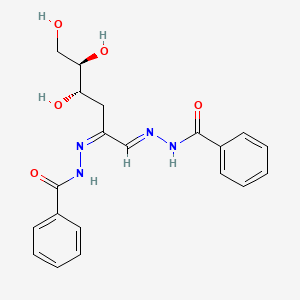

Molecular Structure Analysis

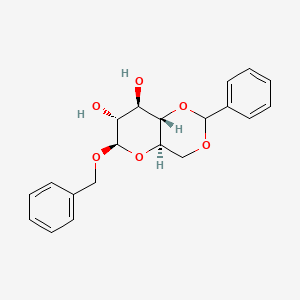

The molecular structure of 2-Azido-1-pivaloyl D-erythro-Sphingosine is characterized by its azido group and the pivaloyl protective group, which are crucial for its biological function and reactivity. The orthogonally protected D-erythro-sphingosine derivative, as synthesized by Gargano and Lees (2001), provides a framework for coupling with various molecules, highlighting the importance of selective deprotection in subsequent chemical reactions (Gargano & Lees, 2001).

Chemical Reactions and Properties

Chemical reactions involving 2-Azido-1-pivaloyl D-erythro-Sphingosine are influenced by its azido and pivaloyl groups. These functional groups enable selective chemical transformations, such as azide reduction and coupling reactions, which are pivotal for synthesizing sphingolipid derivatives and analogs. The methodology for incorporating azido groups into sphingosine derivatives, as described by Jung and Schmidt (2000), plays a crucial role in synthesizing modified sphingosines for biological and pharmacological investigations (Jung & Schmidt, 2000).

科学研究应用

Synthesis and Modification for Sphingolipid Studies

The compound serves as a critical intermediate in the synthesis of orthogonally protected sphingosine derivatives, enabling coupling to various molecules for biological studies. Gargano and Lees (2001) developed a method providing rapid access to orthogonally protected D-erythro-sphingosine, suitable for subsequent modifications (Gargano & Lees, 2001). Similarly, research by Duclos (2001) detailed the total synthesis of D-erythro-sphingosine, ceramide, and glucosylceramide via an azidosphingosine analog, highlighting its significance in creating bio-molecular assemblies for biophysical studies (Duclos, 2001).

Immunomodulating Glycosphingolipids Synthesis

Costantino et al. (2002) illustrated an efficient synthesis approach to 2′-deoxy-α-galactosyl glycosphingolipids, starting from commercially available materials and utilizing the azido precursor of sphingosine, which plays a pivotal role in immunomodulation (Costantino, Fattorusso, Imperatore, & Mangoni, 2002).

Novel Sphingosine Derivatives and Sphingosine Kinase Inhibitors

The compound is instrumental in creating novel sphingo-guanidines, serving as sphingosine kinase inhibitors, which have implications in treating diseases linked to sphingolipid metabolism. Sharma (2011) discussed the development and potential therapeutic applications of these inhibitors in combating cancer and other diseases related to ceramidase or sphingosine kinase activity (Sharma, 2011).

Sphingolipid Metabolism and Signal Transduction

Furthermore, the metabolism and signaling pathways of sphingolipids, which are crucial for cellular functions, are explored through derivatives of 2-Azido-1-pivaloyl D-erythro-Sphingosine. Liu et al. (2000) identified a novel mammalian sphingosine kinase type 2 isoform, showing the importance of these pathways in cell proliferation, survival, and potentially novel functions (Liu et al., 2000).

Enhanced Synthesis Approaches for Sphingomyelins

An advanced and scalable synthesis method starting from 2-azido-3-O-benzoylsphingosine, detailed by Philippe et al. (2020), underscores the compound's versatility in generating deuterated sphingomyelins for mass spectrometry standards, facilitating research into sphingomyelin roles and functions (Philippe et al., 2020).

属性

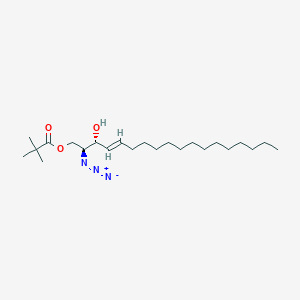

IUPAC Name |

[(E,2S,3R)-2-azido-3-hydroxyoctadec-4-enyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H43N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(27)20(25-26-24)19-29-22(28)23(2,3)4/h17-18,20-21,27H,5-16,19H2,1-4H3/b18-17+/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQMTKUQTNSGBI-BWMVHVDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(=O)C(C)(C)C)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-1-pivaloyl D-erythro-Sphingosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。